molecular formula C14H11Cl4NO4 B2648031 4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 90027-14-8

4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No. B2648031
CAS RN: 90027-14-8
M. Wt: 399.05
InChI Key: BHFNZHRVWJEXDC-UHFFFAOYSA-N
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Description

“4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid” is a chemical compound with the molecular formula C14H11Cl4NO4 . It has an average mass of 399.053 Da and a mono-isotopic mass of 396.944214 Da . It is used as an efficient coupling reagent in solid and solution phase peptide synthesis, particularly in acylation and decarboxylative cross-coupling reactions .


Chemical Reactions Analysis

This compound is used as a coupling reagent in peptide synthesis, particularly in acylation and decarboxylative cross-coupling reactions . It can also be used as an activator in the Ni-catalyzed Negishi arylation, alkenylation, alkylation, and alkynylation reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 569.7±50.0 °C at 760 mmHg . The flash point is 298.3±30.1 °C . The exact mass is 396.944214 and it has a LogP of 4.91 .

Scientific Research Applications

Synthesis and Biochemical Applications

  • Inhibitors of Mycolic Acid Biosynthesis : Compounds with structural similarities to "4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" have been explored as potential inhibitors of mycolic acid biosynthesis, crucial for the viability of mycobacterial species, suggesting potential applications in researching tuberculosis treatment strategies (Hartmann et al., 1994).

Analytical Chemistry

  • Selective Extraction and Separation : Analogous compounds have been used for the quantitative extraction of metals, demonstrating the potential of "4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid" in analytical chemistry applications, particularly in the selective extraction and separation of ions like iron(III) from complex mixtures (Gawali & Shinde, 1974).

Material Science

  • Electrochemical and Spectroelectrochemical Studies : The synthesis and characterization of materials based on phthalocyanine-anthraquinone hybrids indicate potential applications in developing novel materials with specific electronic or optical properties. Such research suggests the utility of structurally complex compounds in the synthesis of materials with tailored properties for electronic and optoelectronic applications (Sezer et al., 2010).

Chemical Synthesis

  • Catalytic and Synthetic Applications : The exploration of chemical reactions for the synthesis of various chemical compounds, including the generation of oxallyl intermediates from specific ketones, highlights the broad applicability of related compounds in facilitating or studying synthetic pathways in organic chemistry. This line of research could inform the development of new synthetic methods or the synthesis of complex organic molecules (Föhlisch et al., 1987).

Environmental Science

  • Dioxin Analysis in Agrochemicals : Studies on the impurity profiles of agrochemicals with respect to dioxins and dioxin-like compounds underscore the importance of chemical analysis in environmental science, particularly in monitoring and managing the ecological and health impacts of persistent organic pollutants. This research area may benefit from advancements in analytical methodologies enabled by chemical compounds with specific reactivity or binding properties (Masunaga et al., 2001).

properties

IUPAC Name

4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl4NO4/c1-4(2)3-5(14(22)23)19-12(20)6-7(13(19)21)9(16)11(18)10(17)8(6)15/h4-5H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFNZHRVWJEXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

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